

# 2-Cyclohexylacetaldehyde molecular formula and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Cyclohexylacetaldehyde

Cat. No.: B1630252

[Get Quote](#)

An In-Depth Technical Guide to **2-Cyclohexylacetaldehyde**: Properties, Synthesis, and Applications

## Introduction

**2-Cyclohexylacetaldehyde**, a versatile organic compound, holds a significant position at the intersection of industrial fragrance manufacturing and specialized chemical synthesis. Characterized by a saturated six-carbon ring attached to an acetaldehyde moiety, its unique structure imparts a desirable green, fruity, and aldehydic aroma, making it a valuable ingredient in perfumery.<sup>[1][2]</sup> Beyond its olfactory properties, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.<sup>[3][4]</sup>

This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the physicochemical properties, synthesis methodologies, chemical reactivity, and analytical considerations of **2-Cyclohexylacetaldehyde**. By synthesizing technical data with mechanistic insights, this document aims to serve as an authoritative resource for the effective utilization of this compound in a laboratory and industrial context.

## Physicochemical and Spectroscopic Properties

The molecular structure, consisting of a bulky, nonpolar cyclohexyl group and a reactive aldehyde functional group, dictates the physical and chemical behavior of **2-Cyclohexylacetaldehyde**.

**Cyclohexylacetaldehyde.** Its moderate molecular weight and hydrocarbon content result in limited aqueous solubility and a boiling point characteristic of substituted aldehydes of its size.

Table 1: Core Physicochemical Properties of **2-Cyclohexylacetaldehyde**

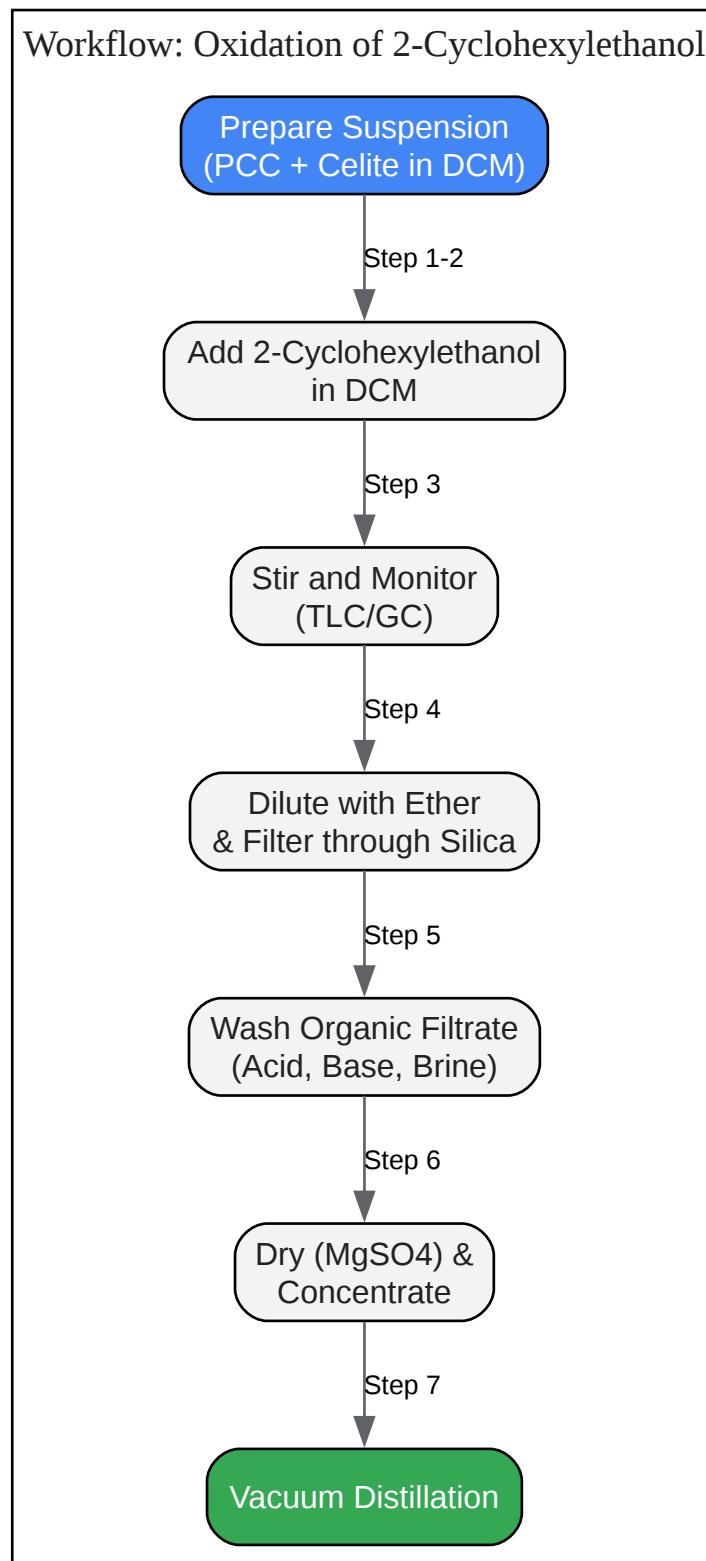
| Property          | Value                                                            | Source             |
|-------------------|------------------------------------------------------------------|--------------------|
| Molecular Formula | C <sub>8</sub> H <sub>14</sub> O                                 | [2][3][4][5][6][7] |
| Molecular Weight  | 126.20 g/mol                                                     | [2][3][4][5][8]    |
| CAS Number        | 5664-21-1                                                        | [2][3][4][5]       |
| Appearance        | Colorless to light yellow liquid                                 | [4]                |
| Boiling Point     | ~188 - 189.5 °C at 760 mmHg                                      | [2][7]             |
| Density           | ~0.919 g/cm <sup>3</sup>                                         | [7][8]             |
| Solubility        | Soluble in alcohols and oils;<br>practically insoluble in water. | [1][2]             |
| Vapor Pressure    | ~0.74 hPa at 20°C                                                | [2]                |
| Synonyms          | Cyclohexaneacetaldehyde,<br>Cyclohexylacetaldehyde               | [2][4][5]          |

## Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of **2-Cyclohexylacetaldehyde** can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two common, reliable laboratory-scale protocols.

### Method 1: Selective Oxidation of 2-Cyclohexylethanol

This method is a classic example of the selective oxidation of a primary alcohol to an aldehyde. The key to success is the choice of a mild oxidizing agent that prevents over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) is an ideal reagent for this transformation due to its selectivity and compatibility with a range of functional groups.


### Experimental Protocol:

- **Reagent Preparation:** In a fume hood, prepare a suspension of pyridinium chlorochromate (1.5 equivalents) and an adsorbent like Celite or silica gel (equal weight to PCC) in a suitable solvent such as dichloromethane (DCM). The adsorbent simplifies the workup by binding the chromium byproducts.
- **Reaction Setup:** Equip a round-bottom flask with a magnetic stirrer and add the PCC/adsorbent suspension in DCM.
- **Addition of Alcohol:** Dissolve 2-cyclohexylethanol (1.0 equivalent) in a minimal amount of DCM and add it to the stirred PCC suspension in a single portion. An immediate color change from orange-yellow to a dark brown or black mixture is indicative of the reaction's progress.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
- **Workup and Purification:** Upon completion, add diethyl ether to the reaction mixture to dilute it and reduce the polarity. Filter the entire mixture through a plug of silica gel to remove the chromium residues and the adsorbent. The silica plug should be washed with additional ether to ensure complete recovery of the product.
- **Isolation:** Combine the organic filtrates and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- **Final Purification:** The resulting crude oil can be purified by vacuum distillation to yield pure **2-Cyclohexylacetaldehyde**.<sup>[9]</sup>

### Causality Behind Experimental Choices:

- **PCC:** Chosen for its ability to halt oxidation at the aldehyde stage for primary alcohols.
- **Dichloromethane (DCM):** A common solvent for PCC oxidations due to its inertness and ability to dissolve the starting alcohol.

- Celite/Silica Adsorbent: Greatly simplifies the purification process by allowing for easy filtration of the chromium tar byproducts, which can be problematic to remove otherwise.



[Click to download full resolution via product page](#)*Fig 1. Synthesis Workflow via Oxidation.*

## Method 2: Hydrolysis of Cyclohexylacetaldehyde Dimethyl Acetal

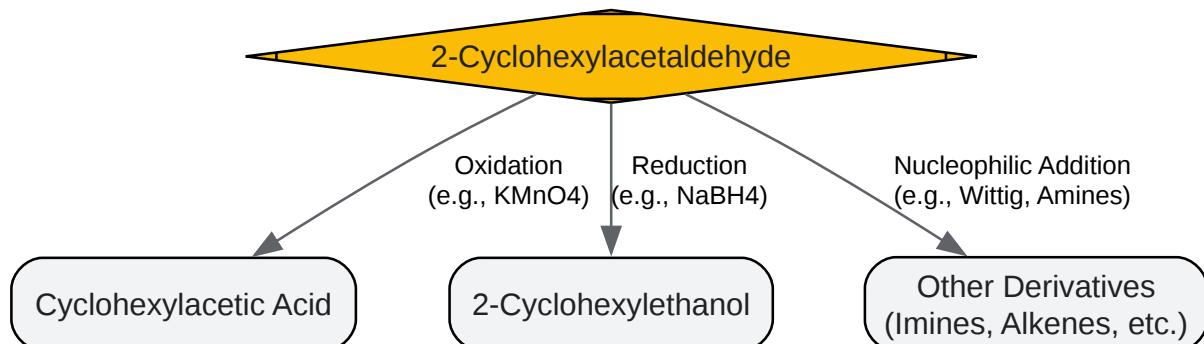
Acetal groups serve as excellent protecting groups for aldehydes. This synthesis route involves the deprotection of a stable acetal precursor to reveal the desired aldehyde. The reaction is an equilibrium process catalyzed by acid.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve cyclohexylacetaldehyde dimethyl acetal (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and diethyl ether.
- Acid Addition: Add a sufficient volume of aqueous hydrochloric acid (e.g., 1N HCl) to the solution. The two-phase mixture should be stirred vigorously to ensure adequate mixing.
- Reaction: Allow the mixture to stir at room temperature for 2-3 hours. The hydrolysis progress can be monitored by GC, observing the consumption of the starting acetal.
- Extraction: Once the reaction is complete, partition the mixture between diethyl ether and water. Separate the organic layer.
- Washing and Isolation: Wash the organic layer with water and then with brine. Dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-Cyclohexylacetaldehyde**.[\[10\]](#)

Causality Behind Experimental Choices:

- Acid Catalyst: The hydrolysis of an acetal is catalyzed by acid, which protonates one of the oxygen atoms, making it a good leaving group (methanol).
- Vigorous Stirring: Since the reaction is biphasic (organic and aqueous layers), vigorous stirring is essential to maximize the interfacial area and promote the reaction between the acid and the organic-soluble acetal.


- THF Co-solvent: THF is miscible with water and also a good solvent for the acetal, helping to facilitate the reaction between the two phases.

## Chemical Reactivity and Synthetic Utility

The reactivity of **2-Cyclohexylacetaldehyde** is dominated by its aldehyde functional group. This group is electrophilic at the carbonyl carbon and can undergo a wide range of transformations, making it a valuable synthetic intermediate.

- Oxidation: Can be readily oxidized to cyclohexylacetic acid using common oxidizing agents like potassium permanganate or Jones reagent. This acid is a building block in the synthesis of various pharmaceuticals.
- Reduction: The aldehyde is easily reduced to 2-cyclohexylethanol, the starting material for Method 1, using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, imines, and other derivatives.
- Wittig Reaction: It can be converted to various alkenes via the Wittig reaction, extending the carbon chain.

Some reports suggest that **2-Cyclohexylacetaldehyde** may possess anti-cancer properties by inhibiting fatty acid and DNA/RNA synthesis, and it has also been noted to inhibit alcohol dehydrogenase.<sup>[3]</sup> However, these claims require further rigorous investigation within the drug development community.



[Click to download full resolution via product page](#)*Fig 2. Key Chemical Transformations.*

## Analytical Techniques for Quality Control

Ensuring the purity and identity of **2-Cyclohexylacetaldehyde** is critical for its application in both research and industry. A combination of chromatographic and spectroscopic techniques is typically employed.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. GC separates the compound from any impurities (like residual starting material or over-oxidized product), while MS provides a fragmentation pattern that confirms its molecular weight and identity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure. The characteristic aldehyde proton signal (~9.5-9.7 ppm in  $^1\text{H}$  NMR) and the carbonyl carbon signal (~200-205 ppm in  $^{13}\text{C}$  NMR) are key identifiers.
- Infrared (IR) Spectroscopy: Provides functional group confirmation, with a strong, sharp absorbance peak for the carbonyl (C=O) stretch typically appearing around 1720-1740  $\text{cm}^{-1}$ .

## Safety, Handling, and Storage

**2-Cyclohexylacetaldehyde** is classified as a flammable liquid and an irritant.[\[2\]](#)[\[5\]](#) Proper safety protocols are mandatory when handling this chemical.

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#) Avoid contact with skin and eyes, and prevent inhalation of vapors.[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[\[7\]](#) For long-term stability, storage in a freezer under an inert atmosphere is recommended.[\[4\]](#)
- Fire Safety: In case of fire, use dry powder or carbon dioxide extinguishers.[\[7\]](#)

## Conclusion

**2-Cyclohexylacetaldehyde** is a compound of significant utility, bridging the gap between high-volume fragrance production and high-value, specialized chemical synthesis. A thorough understanding of its physicochemical properties, reliable synthesis protocols, and characteristic reactivity is essential for any researcher or drug development professional aiming to incorporate it into their work. With careful handling and appropriate analytical oversight, **2-Cyclohexylacetaldehyde** serves as a robust and versatile chemical building block.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-CYCLOHEXYLACETALDEHYDE | 5664-21-1 [chemicalbook.com]
- 2. scent.vn [scent.vn]
- 3. biosynth.com [biosynth.com]
- 4. 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]
- 5. 2-Cyclohexylacetaldehyde | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsric [chemsrc.com]
- 8. 5664-21-1 Cas No. | Cyclohexylacetaldehyde | Apollo [store.apolloscientific.co.uk]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2-Cyclohexylacetaldehyde molecular formula and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630252#2-cyclohexylacetaldehyde-molecular-formula-and-weight\]](https://www.benchchem.com/product/b1630252#2-cyclohexylacetaldehyde-molecular-formula-and-weight)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)